3-Chloro-6-(3,4-dichlorophenyl)pyridazine
Overview
Description
3-Chloro-6-(3,4-dichlorophenyl)pyridazine is a chemical compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.52 g/mol . This compound is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazines are known for their diverse biological activities and applications in various fields of research and industry .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine is calf thymus DNA (CT-DNA) . The compound interacts moderately with CT-DNA, suggesting it may have a role in influencing DNA structure or function .
Mode of Action
This compound binds to CT-DNA, with binding constants in the order of 10^4 M^-1 . This interaction is competitive, as evidenced by the displacement of Hoechst from DNA’s minor grooves . The compound also binds to glutathione, forming GSH-adducts through S coordination by replacement of a halide .
Pharmacokinetics
Its solubility and stability have been confirmed through the evolution of uv–visible absorption spectra in pbs buffer or dmso over 24 hours .
Result of Action
Some activity against the mcf-7 breast cancer cells has been observed, with ic50 values in the range of 592–399 .
Action Environment
Its good solvolysis stability suggests it may be relatively resistant to changes in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3,4-dichlorophenyl)pyridazine typically involves the reaction of 3,4-dichlorophenylhydrazine with 3-chloropyridazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3,4-dichlorophenyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted pyridazines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: The major products are N-oxides or dihydropyridazines, depending on the reaction conditions.
Scientific Research Applications
3-Chloro-6-(3,4-dichlorophenyl)pyridazine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-6-(3,4-dichlorophenyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-chloro-6-(3,4-dichlorophenyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)9-3-4-10(13)15-14-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZBDHFLBBSBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344646 | |
Record name | 3-chloro-6-(3,4-dichlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58059-30-6 | |
Record name | 3-chloro-6-(3,4-dichlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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